molecular formula C17H15ClN2O7 B3614691 methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B3614691
M. Wt: 394.8 g/mol
InChI Key: RXPZDKIVMRPBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate” is a complex organic molecule that contains several functional groups. These include a methyl ester group (-COOCH3), a nitro group (-NO2), an amide group (-CONH2), and a chloro group (-Cl). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and ester groups would likely result in a highly polar molecule. The chloro and methoxy groups could also contribute to the overall polarity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the nitro group could participate in reduction reactions, the amide group in hydrolysis reactions, and the ester group in saponification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be used in the development of new drugs, as a reagent in chemical reactions, or in the synthesis of other complex organic molecules .

properties

IUPAC Name

methyl 3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O7/c1-25-14-8-13(15(26-2)7-12(14)18)19-16(21)9-4-10(17(22)27-3)6-11(5-9)20(23)24/h4-8H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPZDKIVMRPBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.